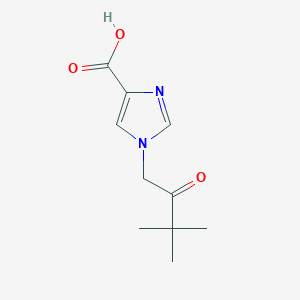

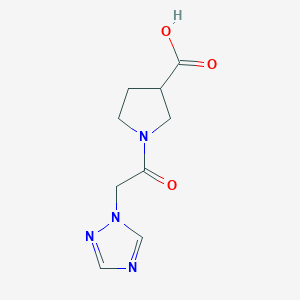

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves halogenation reaction on the 3,3-dimethylbutyric acid and a halogenating reagent in an organic solvent to obtain an intermediate product . Then, a hydrolysis reaction is carried out to obtain a corresponding hydrolyzed product . In the presence of a TEMPO catalyst, oxidation reaction is carried out on the hydrolyzed product under the action of an oxidant, and then acidifying to obtain the product 3,3-dimethyl-2-oxobutyric acid .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . The molecular weight of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is 227.3 g/mol.Chemical Reactions Analysis

In the synthesis of pharmaceuticals, 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid acts as an intermediate, catalyzing the reaction of other compounds to form the desired product. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,3-dimethyl-2-oxobutyric acid include a melting point of 13 °C, a boiling point of 80 °C/15 mmHg, a specific gravity of 1.06, and a refractive index of 1.43 . It is soluble in water and ether .Scientific Research Applications

Synthesis of Heterocyclic Compounds

One area of application involves the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. The reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles leads to the synthesis of 4H-imidazoles, a process that underlines the versatility of related imidazole derivatives in constructing complex heterocyclic structures (Mukherjee-Müller et al., 1979). This synthetic approach highlights the compound's role in generating new chemical entities with potential biological activities.

Metal-Organic Frameworks (MOFs)

Another significant application is in the development of metal–organic frameworks (MOFs), which are used for gas storage, separation, and catalysis. The use of 1H-imidazol-4-yl-containing ligands in reacting with metal salts and varied carboxylate ligands under hydro- and solvothermal conditions produces new MOFs with distinct structural characteristics (Liu et al., 2018). These materials' design and functional properties can be fine-tuned by altering the imidazole derivatives, showcasing their utility in materials science.

Analytical Chemistry

In analytical chemistry, imidazole derivatives are used to develop efficient gas chromatographic methods for the determination of herbicides. The synthesis of dimethyl derivatives of imidazolinone herbicides and their use in gas chromatography exemplify the application of imidazole-related compounds in analytical methods, offering sensitive and selective detection of herbicides in various matrices (Anisuzzaman et al., 2000).

Luminescence Sensing

Additionally, imidazole derivatives are used in luminescence sensing. Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Novel Syntheses and Transformations

The compound and its variants are central to novel synthetic routes and transformations in organic chemistry. For instance, the synthesis of imidazole-4-carboxylic acids via solid-phase bound compounds demonstrates innovative approaches to constructing imidazole derivatives, facilitating complex organic syntheses (Henkel, 2004).

Safety And Hazards

properties

IUPAC Name |

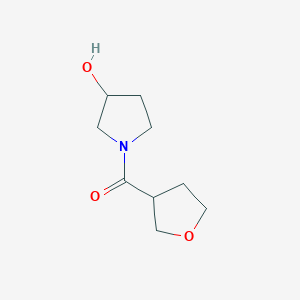

1-(3,3-dimethyl-2-oxobutyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOWLGRMCDCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)

![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)